molecular formula C10H6NNa3O9S3 B14469537 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt CAS No. 83732-84-7

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt

Cat. No.: B14469537
CAS No.: 83732-84-7
M. Wt: 449.3 g/mol
InChI Key: KOCPUFFMRLCYDL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is a chemical compound with the molecular formula C10H5(SO3Na)3·xH2O. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used as an anionic chromophore in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt typically involves the sulfonation of naphthalene followed by the introduction of an amino group. The process can be summarized as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 5 positions.

    Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 7 position.

    Neutralization: The resulting compound is neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid groups can be reduced to sulfonates.

    Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, sulfonates, and various substituted naphthalene compounds .

Mechanism of Action

The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is unique due to its specific arrangement of sulfonic acid and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and fluorescence characteristics .

Properties

CAS No.

83732-84-7

Molecular Formula

C10H6NNa3O9S3

Molecular Weight

449.3 g/mol

IUPAC Name

trisodium;7-aminonaphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C10H9NO9S3.3Na/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3

InChI Key

KOCPUFFMRLCYDL-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.